molecular formula C13H20N4O2 B1622281 4-(2-Methoxyphenyl)-1-piperazineacetamidoxime CAS No. 261623-50-1

4-(2-Methoxyphenyl)-1-piperazineacetamidoxime

Cat. No. B1622281
CAS RN: 261623-50-1
M. Wt: 264.32 g/mol
InChI Key: FQCMHGPDEIGAMC-UHFFFAOYSA-N
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Description

The compound “4-(2-Methoxyphenyl)-1-piperazineacetamidoxime” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The methoxyphenyl group suggests the presence of a phenyl ring (a hexagonal carbon ring) with a methoxy group (O-CH3) attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multicomponent condensation reactions . For instance, arylpiperazines can be synthesized from corresponding halides and piperazine in a nucleophilic substitution reaction .

Scientific Research Applications

1. Serotonin Receptor Study

4-(2-Methoxyphenyl)-1-piperazineacetamidoxime and its analogues have been studied for their affinity and selectivity at serotonin (5-HT) receptors. One research discussed the properties of 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, an analogue with high affinity and selectivity for 5-HT1A sites, suggesting its utility in exploring serotonin neurotransmission (Raghupathi et al., 1991).

2. Bacterial Persister Cells Targeting

Research has highlighted the potential of compounds related to 4-(2-Methoxyphenyl)-1-piperazineacetamidoxime in targeting bacterial persister cells, which are known to tolerate antibiotic treatment. This work opens pathways for addressing bacterial persistence in medical treatments (Kim et al., 2011).

3. Positron Emission Tomography (PET) Imaging

Compounds derived from 4-(2-Methoxyphenyl)-1-piperazineacetamidoxime have been used in PET imaging studies. One such compound, [18F]p-MPPF, has been used to study the serotonergic neurotransmission, demonstrating the applicability of these derivatives in neuroimaging and brain research (Plenevaux et al., 2000).

4. Antiviral and Antidepressant Potential

Derivatives of 4-(2-Methoxyphenyl)-1-piperazineacetamidoxime have been explored for their potential in treating viral infections, specifically HIV, and as antidepressants. These studies focus on understanding their binding properties and pharmacological profiles to develop effective therapeutic agents (Romero et al., 1994).

5. Nanotechnology and Imaging

The compound has also been utilized in nanotechnology, particularly in the synthesis of silver nanoparticles for targeted optical imaging. This showcases its versatility in various scientific applications, including advanced imaging techniques (Chaturvedi et al., 2018).

properties

IUPAC Name

N'-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-19-12-5-3-2-4-11(12)17-8-6-16(7-9-17)10-13(14)15-18/h2-5,18H,6-10H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCMHGPDEIGAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)-1-piperazineacetamidoxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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